Cas no 921539-98-2 (N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide)

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a specialized pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the fluorophenyl and dimethylphenyl substituents, contribute to its unique electronic and steric properties, which may enhance binding affinity in target interactions. The methoxy and oxo functional groups further modulate reactivity and solubility, making it a versatile intermediate for drug development. This compound's well-defined heterocyclic core offers opportunities for further derivatization, supporting the exploration of structure-activity relationships in bioactive molecule design. Its synthetic accessibility and stability under standard conditions add to its utility in research settings.
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide structure
921539-98-2 structure
Product Name:N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No:921539-98-2
MF:C20H18FN3O3
MW:367.373628139496
CID:6001464
PubChem ID:8557184
Update Time:2025-05-23

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
    • 921539-98-2
    • N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
    • AKOS024629025
    • F2213-0662
    • Inchi: 1S/C20H18FN3O3/c1-12-4-5-13(2)16(10-12)22-20(26)19-17(27-3)11-18(25)24(23-19)15-8-6-14(21)7-9-15/h4-11H,1-3H3,(H,22,26)
    • InChI Key: NYVIVDUMXMNFSN-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C(C=C(C(C(NC2C=C(C)C=CC=2C)=O)=N1)OC)=O

Computed Properties

  • Exact Mass: 367.13321961g/mol
  • Monoisotopic Mass: 367.13321961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 71Ų

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide Pricemore >>

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Additional information on N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(2,5-Dimethylphenyl)-1-(4-Fluorophenyl)-4-Methoxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (CAS No. 921539-98-2)

N-(2,5-Dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, commonly referred to by its CAS registry number 921539-98-2, is a complex organic compound with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique molecular structure, which includes a dihydropyridazine ring system substituted with various functional groups. The presence of these substituents significantly influences the compound's physical and chemical properties, making it a subject of interest for researchers and industry professionals alike.

The molecular structure of CAS No. 921539-98-2 comprises a dihydropyridazine core, which is a six-membered ring containing two nitrogen atoms. This core is further substituted with a carboxamide group at the 3-position and a methoxy group at the 4-position. Additionally, the compound features two aromatic substituents: a 2,5-dimethylphenyl group attached to the nitrogen at position 1 and a 4-fluorophenyl group at position 4. These substituents contribute to the compound's stability, solubility, and reactivity, making it suitable for various chemical transformations and applications.

Recent studies have highlighted the potential of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide as a precursor for synthesizing bioactive molecules. Its dihydropyridazine ring system is known to exhibit interesting pharmacological properties, including antifungal and anticancer activities. Researchers have explored its ability to inhibit specific enzymes and pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can effectively inhibit histone deacetylases (HDACs), which are key targets in cancer therapy.

In addition to its pharmaceutical applications, CAS No. 921539-98-2 has shown promise in agrochemical research. Its ability to modulate plant growth regulators has led to investigations into its potential as a herbicide or plant growth enhancer. Field trials conducted in collaboration with agricultural research institutions have indicated that this compound can selectively inhibit the growth of certain weeds without adversely affecting crop plants. These findings suggest that it could be developed into an eco-friendly alternative to conventional herbicides.

The synthesis of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves a multi-step process that typically begins with the preparation of the dihydropyridazine ring system. This is followed by functionalization with the desired substituents through nucleophilic aromatic substitution or other suitable reaction mechanisms. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.

The physical properties of this compound are also worth noting. It has a melting point of approximately 170°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been extensively studied; it is resistant to hydrolysis under neutral conditions but can undergo degradation in strongly acidic or basic environments.

In terms of chemical reactivity, CAS No. 921539_

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